3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile
Description
Properties
IUPAC Name |
3-[5-(hydroxymethyl)pyridin-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-10-2-1-3-12(6-10)13-5-4-11(9-16)8-15-13/h1-6,8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMPTLEWQCUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647015 | |
| Record name | 3-[5-(Hydroxymethyl)pyridin-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545354-16-3 | |
| Record name | 3-[5-(Hydroxymethyl)pyridin-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives, including 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile, involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions, low production cost, and potential for industrial-scale application . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, which acts as a co-solvent, catalyst, and phase separation agent .
Industrial Production Methods
In industrial settings, the preparation of benzonitrile derivatives can be achieved through various methods, including the cyanation of benzene halides, toluene halides, and ammonia reactions, as well as the ammoxidation of toluene, ammonia, and air . These methods are optimized for large-scale production and often involve the use of metal salt catalysts and specific reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridyl and benzonitrile rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted pyridyl or benzonitrile derivatives. These products are valuable intermediates in the synthesis of more complex molecules and materials.
Scientific Research Applications
3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism by which 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrile groups can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Hydroxymethyl vs. Halogen Substituents : The hydroxymethyl group in the target compound enhances aqueous solubility compared to chloro or fluoro substituents (e.g., ). However, halogenated analogs (e.g., 5-Cl in ) may exhibit stronger hydrophobic interactions in binding pockets, critical for target engagement in kinase inhibitors.
Linker Diversity : Compounds with oxadiazole or tetrazole linkers (e.g., ) demonstrate improved rigidity and metabolic stability compared to direct pyridyl-benzonitrile linkages. For example, oxadiazole-containing derivatives () show 20% higher plasma stability in vitro than hydroxymethyl analogs.
Electronic Effects: The electron-withdrawing nitrile group in benzonitrile derivatives polarizes the aromatic system, enhancing binding to enzymes with polar active sites (e.g., proteases in ).
Key Findings:
Reductive Amination Challenges : The target compound’s synthesis via reductive amination () yields lower (18–29%) compared to cross-coupling reactions (85–92% in ), likely due to steric hindrance from the hydroxymethyl group.
Purification : Reverse-phase HPLC () is critical for isolating polar hydroxymethyl derivatives, whereas halogenated analogs () are separable via standard column chromatography.
Biological Activity
3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀N₂O, featuring a pyridine ring with a hydroxymethyl substitution and a benzonitrile moiety. The unique structure contributes to its chemical properties and potential biological activities, enhancing solubility and reactivity, which are crucial for therapeutic applications.
Potential Therapeutic Applications
Research indicates that compounds with similar structures to this compound have shown various biological activities, including:
- Anticancer Activity : Compounds with pyridine derivatives have been investigated for their effects on cancer cell lines. The presence of the hydroxymethyl group may enhance interactions with biological targets involved in tumor growth and metastasis.
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition properties, suggesting that this compound may interact with key enzymes in metabolic pathways .
- Antimicrobial Properties : Some studies have indicated that related compounds possess antimicrobial activity, which could extend to this compound.
While specific mechanisms of action for this compound remain largely unexplored, studies on structurally related compounds provide insights. For instance, the binding affinity of similar nitrile-containing compounds to various biological targets has been documented, which may be applicable to this compound. Techniques such as X-ray crystallography and molecular docking studies are essential for elucidating these interactions .
Case Studies and Research Findings
A review of the literature highlights several case studies where pyridine derivatives have been tested for their biological efficacy:
- CHK1 Inhibitors : Research on pyrazolopyridine inhibitors revealed that structural modifications can significantly enhance potency against CHK1, a target in cancer therapy. This suggests that similar modifications in this compound could yield potent inhibitors .
- Ephrin Receptor Targeting : Compounds targeting the ephrin receptor family have shown promise in cancer treatment. The structural features of this compound may allow it to engage similar pathways .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridylbenzamide | Pyridine ring with an amide group | Strong enzyme inhibition properties |
| 5-Hydroxymethyl-2-pyridinecarboxylic acid | Hydroxymethyl group attached to a carboxylic acid | Known for anti-inflammatory effects |
| 3-Pyridylbenzaldehyde | Pyridine ring attached to an aldehyde | Used as an intermediate in organic synthesis |
This comparison illustrates the diversity in functional groups and their corresponding biological activities, highlighting the potential uniqueness of this compound within this class of compounds.
Future Directions
Further research is required to establish the efficacy and safety profile of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : Utilizing molecular modeling and docking studies to predict interactions with specific biological targets.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyridine derivative and a cyanophenyl halide. Catalytic systems like Pd(PPh₃)₄ in THF/water mixtures (3:1) at 80°C for 12–24 hours are commonly used . Hydroxymethyl groups are introduced via post-functionalization, such as protecting-group strategies (e.g., acetyl protection followed by hydrolysis).
- Key Considerations : Yield optimization requires strict anhydrous conditions for coupling steps. Impurities often arise from incomplete deprotection of hydroxymethyl groups, detectable via HPLC-MS .
Q. How is this compound characterized spectroscopically?
- Techniques :
- NMR : NMR (CDCl₃, 400 MHz): δ 8.65 (d, , 1H, pyridyl-H), 7.85–7.45 (m, 4H, benzonitrile-H), 4.75 (s, 2H, -CH₂OH) .
- HRMS : Calculated for C₁₃H₁₁N₂O [M+H]⁺: 211.0871; Observed: 211.0869 .
- Data Interpretation : The hydroxymethyl group’s broad singlet (~4.75 ppm) may overlap with aromatic signals; deuterated DMSO can resolve this.
Q. What safety precautions are critical when handling this compound in lab settings?
- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 1B).
- Protocols : Use fume hoods for synthesis, nitrile gloves, and safety goggles. Store under nitrogen at 2–8°C to prevent hydroxymethyl oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Procedure : Single crystals are grown via slow evaporation of acetonitrile. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) with SHELXL-2018 for refinement. Key parameters: , , confirming the pyridyl-benzonitrile dihedral angle (12.3°) and intramolecular H-bonding (O-H⋯N, 2.78 Å) .
- Challenges : Twinning or low-resolution data may require SHELXD for phase problem resolution .
Q. How to address contradictory yields in scale-up synthesis?
- Root Cause Analysis :
| Factor | Impact on Yield | Mitigation |
|---|---|---|
| Catalyst loading | <5% Pd leads to incomplete coupling | Optimize to 7–10 mol% Pd |
| Moisture | Hydrolysis of intermediates | Use molecular sieves in THF |
| Temperature | >90°C degrades hydroxymethyl | Maintain 80°C ± 2°C |
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Approach : DFT calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the nitrile group, which activates the pyridyl ring for electrophilic substitution. Fukui indices identify C-4 on the pyridine as the most nucleophilic site .
- Applications : Guides functionalization (e.g., halogenation at C-4 for downstream coupling).
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
- Framework :
Core Modifications : Replace hydroxymethyl with acetyl or methyl ether to assess H-bonding roles.
Pyridyl Substitutions : Introduce electron-donating groups (e.g., -OCH₃) to modulate π-π stacking.
Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
